molecular formula C11H12F3N B13054355 7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13054355
M. Wt: 215.21 g/mol
InChI Key: ZCGLVZZRVFOKHO-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene derivative featuring a trifluoromethyl (-CF₃) group at the 7-position of the aromatic ring and an amine group at the 1-position of the partially saturated naphthalene system.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6,10H,1-3,15H2

InChI Key

ZCGLVZZRVFOKHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Trifluoromethylation Using Electrophilic or Nucleophilic Reagents

A common method involves introducing the trifluoromethyl group onto an aromatic or partially saturated ring precursor using trifluoromethylation reagents such as Umemoto’s reagent, Ruppert–Prakash reagent (TMSCF3), or sodium trifluoromethanesulfinate (CF3SO2Na).

  • Procedure Example:

    • Starting from a tetrahydronaphthalene precursor, trifluoromethylation is achieved by treating with CF3SO2Na in the presence of triphenylphosphine (PPh3) and diphenylphosphoryl chloride (Ph2PCl) in acetonitrile at 50 °C.
    • Silver fluoride (AgF) is added to facilitate the reaction, which proceeds over several hours.
    • The reaction mixture is then purified by column chromatography to isolate the trifluoromethylated intermediate.
  • This intermediate is subsequently converted to the amine by reduction or direct amination steps.

Amination of Trifluoromethylated Intermediates

  • The amination at the 1-position of the tetrahydronaphthalene ring can be performed by reductive amination or nucleophilic substitution depending on the functional groups present.
  • For example, reduction of ketone or aldehyde precursors bearing the trifluoromethyl group using lithium aluminum hydride or catalytic hydrogenation yields the corresponding amine.
  • Industrial synthesis often employs continuous flow reactors to improve reaction efficiency, safety, and scalability.
  • Optimized reaction conditions include controlled temperature (around 50 °C), stoichiometric ratios of reagents (e.g., 1.5 equivalents of trifluoromethylating agents), and advanced purification techniques such as preparative chromatography.
  • The hydrochloride salt form of the amine is typically isolated to enhance stability and solubility for downstream applications.
Step Reagents/Conditions Purpose Notes
Trifluoromethylation CF3SO2Na, PPh3, Ph2PCl, MeCN, 50 °C Introduce CF3 group Silver fluoride added to promote reaction
Amination LiAlH4 or catalytic hydrogenation Convert carbonyl to amine Requires careful control to avoid over-reduction
Purification Column chromatography Isolate pure product Essential for removing side products
Salt Formation HCl in suitable solvent Form hydrochloride salt Improves compound stability and solubility
  • The trifluoromethylation step is highly selective for the 7-position on the tetrahydronaphthalene ring due to electronic and steric factors.
  • The stereochemistry at the 1-position is controlled during amination, often yielding the (S)-enantiomer when starting from chiral precursors.
  • Yields for the trifluoromethylation step typically range from 60% to 85%, with overall yields for the amine compound around 50% to 70% depending on purification efficiency.
  • Analytical techniques such as NMR, mass spectrometry, and chiral HPLC confirm the structure and stereochemical purity of the final product.

The preparation of 7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves a multi-step synthetic route focusing on selective trifluoromethylation followed by amination. The use of trifluoromethanesulfinate salts and phosphine-based reagents under mild heating conditions is a reliable method for introducing the trifluoromethyl group. Subsequent reduction or amination steps yield the target amine, which is commonly isolated as its hydrochloride salt for enhanced stability. Industrial methods leverage continuous flow technologies and optimized purification to achieve high-quality product at scale.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. This interaction can lead to the modulation of various cellular processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Table 1: Key Structural Features of Tetrahydronaphthalen-1-amine Derivatives

Compound Name Substituent Position & Group Key Properties References
7-(Trifluoromethyl)-1,2,3,4-THN-1-amine 7-CF₃ High lipophilicity; electron-withdrawing effects enhance metabolic stability Inferred
7-Fluoro-1,2,3,4-THN-1-amine 7-F Moderate polarity; fluorine’s inductive effects influence binding affinity
(R)-7-Bromo-1,2,3,4-THN-1-amine 7-Br Bulky halogen may sterically hinder interactions; potential for cross-coupling
4-(4′-Fluorophenyl)-N,N-dimethyl-THN-2-amine 4-aryl (fluorophenyl) Aromatic π-stacking interactions; dimethylamine enhances basicity
Dasotraline (4-(3,4-Dichlorophenyl)-THN-1-amine) 4-aryl (dichlorophenyl) Dopamine/norepinephrine reuptake inhibition; clinical use in ADHD

Key Observations :

  • Trifluoromethyl vs.
  • Positional Effects : Substituents at the 7-position (e.g., 7-CF₃, 7-F) directly influence electronic properties of the aromatic ring, whereas 4-position substituents (e.g., dichlorophenyl in Dasotraline) modulate interactions with hydrophobic binding pockets .

Comparison :

  • The trifluoromethyl group in the target compound would likely require fluorination reagents (e.g., CF₃Cu or CF₃I) or late-stage functionalization, similar to methods used for 6-(trifluoromethyl) analogs .
  • Enantioselective synthesis (e.g., chiral catalysts in and ) may be critical for optimizing biological activity.

Key Insights :

  • Trifluoromethyl’s Role : The -CF₃ group in antimalarial triazolopyrimidine-THN hybrids enhances target binding through hydrophobic interactions and fluorine’s electrostatic effects . Similar mechanisms may apply to the target compound.
  • Position-Specific Effects : 7-Substituted THN derivatives (e.g., 7-F, 7-CF₃) may preferentially target CNS receptors due to improved blood-brain barrier penetration compared to 4-substituted analogs .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C) References
7-(Trifluoromethyl)-THN-1-amine 229.2 3.5 (estimated) <1 (aqueous) 80–85 (estimated) Inferred
7-Fluoro-THN-1-amine 165.2 2.1 5–10 Not reported
trans-4-Cyclohexyl-N,N-dimethyl-THN-2-amine 273.4 4.8 <1 137–139
Dasotraline 296.2 4.2 0.3 (HCl salt) Not reported

Analysis :

  • Melting points for crystalline analogs (e.g., 137–139°C in ) suggest that the target compound may form stable salts (e.g., HCl) for improved formulation .

Biological Activity

7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1314785-94-8) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}F3_{3}N
  • Molecular Weight : 215.21 g/mol
  • Chemical Structure : The compound features a tetrahydronaphthalene core with a trifluoromethyl group at the 7-position and an amine group at the 1-position.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the structure-activity relationship (SAR) of naphthalene derivatives, revealing that modifications at specific positions can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with electron-donating groups showed improved activity against cells such as Jurkat and A-431 .

CompoundIC50_{50} (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

The mechanism by which these compounds exert their effects often involves interaction with cellular proteins through hydrophobic contacts and hydrogen bonding. Molecular dynamics simulations have been employed to understand these interactions better, particularly focusing on how the trifluoromethyl group influences binding affinity and specificity .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of tetrahydronaphthalene derivatives. Preliminary studies suggest that these compounds may protect neuronal cells from apoptosis induced by oxidative stress. This protective effect is hypothesized to be mediated through modulation of signaling pathways related to cell survival .

Case Studies

Case Study 1: Antitumor Efficacy
A recent study investigated the effects of several tetrahydronaphthalene derivatives on cancer cell proliferation. The results demonstrated that modifications at the trifluoromethyl position significantly enhanced anticancer activity compared to their non-fluorinated counterparts. The study concluded that fluorinated compounds provide a promising avenue for developing new anticancer agents .

Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes in tests assessing cognitive function. The findings suggest potential applications in treating neurodegenerative diseases .

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